molecular formula C10H9N3O2 B13899932 5-methyl-4-(2-nitrophenyl)-1H-imidazole

5-methyl-4-(2-nitrophenyl)-1H-imidazole

Cat. No.: B13899932
M. Wt: 203.20 g/mol
InChI Key: LXOHLMIACNXZKO-UHFFFAOYSA-N
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Description

5-methyl-4-(2-nitrophenyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(2-nitrophenyl)-1H-imidazole typically involves the condensation of 2-nitrobenzaldehyde with 5-methylimidazole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(2-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts such as tantalum carbide.

    Reduction: Common reagents include hydrogen gas and palladium catalysts.

    Substitution: Common reagents include halogens and Lewis acids.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone or sulfoxide.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-4-(2-nitrophenyl)-1H-imidazole is used as a building block for the synthesis of more complex heterocyclic compounds. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

Medicine

In medicine, this compound derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The presence of the nitrophenyl group can enhance the compound’s ability to interact with biological targets.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or optical properties. It can also be employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-methyl-4-(2-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The imidazole ring can also coordinate with metal ions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-nitrophenyl)-1H-imidazole: Lacks the methyl group at the 5-position.

    5-methyl-1H-imidazole: Lacks the nitrophenyl group at the 4-position.

    2-nitroimidazole: Lacks the methyl group at the 5-position and has the nitro group at the 2-position.

Uniqueness

The presence of both the methyl group at the 5-position and the nitrophenyl group at the 4-position makes 5-methyl-4-(2-nitrophenyl)-1H-imidazole unique. This combination of substituents can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

5-methyl-4-(2-nitrophenyl)-1H-imidazole

InChI

InChI=1S/C10H9N3O2/c1-7-10(12-6-11-7)8-4-2-3-5-9(8)13(14)15/h2-6H,1H3,(H,11,12)

InChI Key

LXOHLMIACNXZKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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